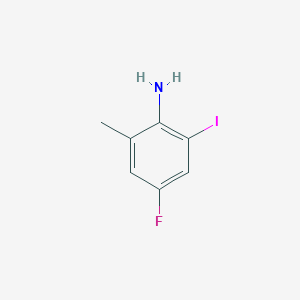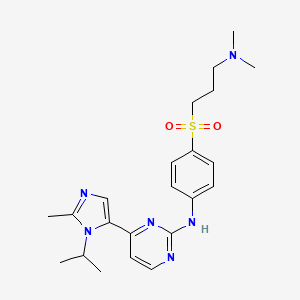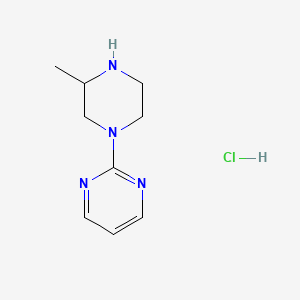
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride is a heterocyclic compound that combines a pyrimidine ring with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrimidine and piperazine rings in its structure makes it a versatile scaffold for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dichloromethane. The reaction mixture is stirred at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also minimizes human error and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.
Cyclization Reactions: The compound can form cyclic derivatives through intramolecular cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the piperazine ring.
Applications De Recherche Scientifique
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential as a ligand.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound is similar in structure but has a phenyl group instead of a methyl group on the piperazine ring.
4-(3-Methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine: This compound has a methylsulfanyl group on the pyrimidine ring, adding different chemical properties.
Uniqueness
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride is unique due to its specific combination of the pyrimidine and piperazine rings, which imparts distinct pharmacological properties. The presence of the methyl group on the piperazine ring can influence its binding affinity and selectivity towards various biological targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C9H15ClN4 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
2-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9;/h2-4,8,10H,5-7H2,1H3;1H |
Clé InChI |
QRWNGZPRWHFBKO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C2=NC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


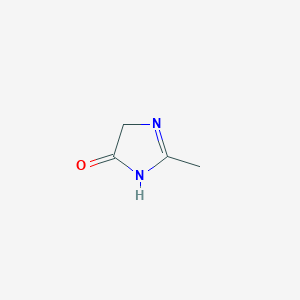
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)

![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)




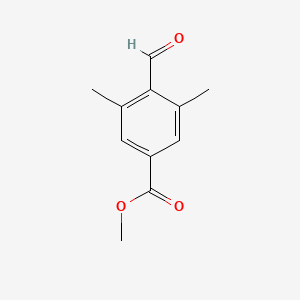
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
